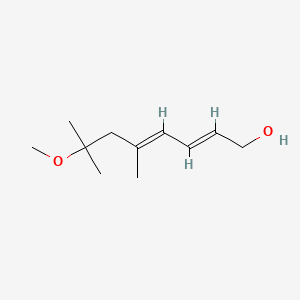

7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol

Description

Structural Classification within Methoxy-Substituted Octadienols and Related Polyenes

7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol is an acyclic, multifunctionalized monoterpenoid. Monoterpenoids are a class of naturally occurring compounds derived from two isoprene (B109036) units, and they exhibit a wide range of structural diversity. researchgate.netwikipedia.org The structure of this compound is characterized by an eight-carbon chain (octadienol) with several key functional groups: a primary alcohol at position 1, a conjugated diene system at positions 2 and 4, two methyl groups at positions 5 and 7, and a methoxy (B1213986) group at position 7.

The presence of the methoxy group (-OCH3) classifies it as a methoxy-substituted ether derivative of an octadienol. youtube.com Ether linkages can significantly influence the chemical and physical properties of a molecule. The conjugated diene system is responsible for the molecule's potential to absorb ultraviolet light and undergo specific types of chemical reactions. The combination of a primary alcohol, a conjugated diene, and an ether within a ten-carbon skeleton makes it a structurally interesting polyene.

To better understand its classification, a comparison with related octadienol structures is useful.

Interactive Data Table: Comparison of Related Octadienol Structures

| Compound Name | Molecular Formula | Key Structural Features |

| This compound | C11H20O2 | Acyclic, conjugated diene, primary alcohol, methoxy group |

| (E,E)-2,4-Octadien-1-ol | C8H14O | Acyclic, conjugated diene, primary alcohol. thegoodscentscompany.com |

| 3,7-Dimethyloctan-1-ol | C10H22O | Saturated acyclic monoterpenoid alcohol. thegoodscentscompany.com |

| Geraniol ((2E)-3,7-Dimethylocta-2,6-dien-1-ol) | C10H18O | Acyclic monoterpenoid alcohol with two non-conjugated double bonds. nist.gov |

| 7-Methoxy-3,7-dimethyloctanal | C11H22O2 | Related structure with an aldehyde instead of an alcohol and a saturated carbon chain. nih.gov |

Significance of Multifunctionalized Monoterpenoids in Organic Chemistry Research

Monoterpenes and their derivatives, known as monoterpenoids, are of significant interest in organic chemistry due to their diverse biological activities and their use as versatile building blocks in synthesis. nih.govnih.gov These compounds are widely distributed in plants and are often the main components of essential oils. researchgate.net Their applications span the pharmaceutical, cosmetic, agricultural, and food industries. wikipedia.org

Multifunctionalized monoterpenoids, which possess several reactive functional groups, are particularly valuable. The presence of multiple functional groups allows for a wide range of chemical transformations, making them ideal starting materials for the synthesis of more complex molecules. For instance, the alcohol group can be oxidized or esterified, while the double bonds can undergo addition reactions or be involved in pericyclic reactions. The study of such compounds contributes to the development of new synthetic methodologies and the discovery of novel bioactive agents. mdpi.com

Historical Context of Octadienol Research and Ether Derivatives

Research into octadienols and their derivatives has been ongoing for many years, largely driven by their applications in the flavor and fragrance industry. For example, (E,E)-2,4-octadien-1-ol is known for its fatty, chicken-like aroma. thegoodscentscompany.com The synthesis and properties of various octadienol isomers have been a subject of study to understand structure-odor relationships.

The preparation of ether derivatives of octadienols has also been explored, often with the goal of modifying their aromatic properties or enhancing their stability. Patents related to the production of octadienyl ethers highlight the commercial interest in these compounds. google.com The synthesis of such ethers can be achieved through various methods, including the telomerization of conjugated dienes with alcohols.

Current Research Frontiers and Unexplored Aspects Pertaining to this compound

While there is a substantial body of research on monoterpenoids and octadienols, specific research on this compound is notably scarce in publicly available scientific literature. Its existence is acknowledged in chemical supplier databases, but detailed studies on its synthesis, reactivity, and potential applications are lacking. pharmint.net

The unexplored aspects of this compound represent a frontier for future research. Key areas for investigation would include:

Synthesis: Developing an efficient and stereoselective synthesis of this compound.

Reactivity: Investigating the chemical reactivity of its unique combination of functional groups. The interplay between the conjugated diene, the primary alcohol, and the methoxy group could lead to novel chemical transformations.

Biological Activity: Screening the compound for potential biological activities, drawing inspiration from the wide range of activities observed in other multifunctionalized monoterpenoids. mdpi.com

Material Science: Exploring its potential as a monomer for polymerization or as a building block for new materials, given its conjugated diene structure.

The study of methoxy-substituted compounds in other molecular contexts has shown that the position and number of methoxy groups can significantly influence biological activity. nih.govnih.gov This suggests that this compound could possess unique properties worthy of investigation.

Structure

3D Structure

Properties

CAS No. |

94278-35-0 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

(2E,4E)-7-methoxy-5,7-dimethylocta-2,4-dien-1-ol |

InChI |

InChI=1S/C11H20O2/c1-10(7-5-6-8-12)9-11(2,3)13-4/h5-7,12H,8-9H2,1-4H3/b6-5+,10-7+ |

InChI Key |

OISBPHGRISAQQI-WEYXYWBQSA-N |

Isomeric SMILES |

C/C(=C\C=C\CO)/CC(C)(C)OC |

Canonical SMILES |

CC(=CC=CCO)CC(C)(C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Methoxy 5,7 Dimethyl 2,4 Octadien 1 Ol

Strategic Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. fiveable.mewikipedia.orgias.ac.in For a molecule with the complexity of 7-methoxy-5,7-dimethyl-2,4-octadien-1-ol, several disconnections can be proposed to simplify the structure into manageable fragments.

Critical Carbon-Carbon Bond Formations for the Octadiene Skeleton

The construction of the C8 carbon backbone, particularly the conjugated diene, is a primary challenge. Modern carbon-carbon bond-forming reactions offer precise control over geometry and are well-suited for this task. The key is to identify disconnections that lead to logical and accessible precursors. ucoz.com

Several powerful olefination and cross-coupling reactions are prime candidates for constructing the diene system:

Horner-Wadsworth-Emmons (HWE) Olefination: This is a highly versatile method for forming alkenes, often with excellent stereoselectivity. researchgate.netyoutube.com A disconnection of the C2-C3 or C4-C5 bond is a logical approach.

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki and Negishi couplings are exceptionally effective for creating C(sp²)-C(sp²) bonds, making them ideal for diene synthesis. pnas.orgwikipedia.orglibretexts.org These reactions are known for their high functional group tolerance and stereospecificity, preserving the geometry of the starting materials. wikipedia.orgharvard.edunumberanalytics.com

A table summarizing potential C-C bond disconnections is presented below.

| Disconnection Point | Reaction Type | Fragment A (Electrophile) | Fragment B (Nucleophile/Organometallic) | Key Advantages |

| C4—C5 | HWE Olefination | Aldehyde at C5 | Phosphonate (B1237965) ylide at C4 | High E-selectivity is often achievable. |

| C2—C3 | Wittig/HWE Reaction | Aldehyde at C3 | Phosphonium ylide/Phosphonate at C2 | Convergent approach. |

| C3—C4 | Suzuki Coupling | Vinyl Halide at C3 | Vinyl Boronic Acid/Ester at C4 | High stereoretention, mild conditions. organic-chemistry.org |

| C5—C6 | Negishi Coupling | Alkenyl Halide at C5 | Alkyl Zinc Reagent for C6-C8 | Couples sp² and sp³ centers effectively. wikipedia.org |

Functional Group Interconversions for Alcohol and Methoxy (B1213986) Moieties

The strategic introduction or modification of the alcohol and methoxy groups is crucial and must be timed correctly to avoid interference with other reaction steps. fiveable.me

The primary alcohol at the C1 position can be derived from the reduction of a corresponding aldehyde or carboxylic acid ester. This transformation is typically performed late in the synthesis to avoid the need for a protecting group on the alcohol, which could complicate earlier steps.

The tertiary methoxy group at C7 presents a different challenge. Direct formation of such a sterically hindered ether via a Williamson ether synthesis on a tertiary halide is often inefficient due to competing elimination reactions. rsc.orgmasterorganicchemistry.com A more viable route involves a two-step process:

Formation of a Tertiary Alcohol: Addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to a ketone at the C7 position would generate the required tertiary alcohol precursor.

Methylation: The subsequent methylation of the tertiary alcohol can be achieved under basic conditions using a methylating agent like methyl iodide or dimethyl sulfate. While challenging, procedures using strong bases like sodium hydride in a suitable solvent are often effective. niscpr.res.in

Identification of Advanced Synthetic Intermediates

For an HWE-based approach (C4-C5 disconnection):

Intermediate 1: A C1-C4 fragment, such as ethyl 4-(diethylphosphono)but-2-enoate. This would carry the latent C1 alcohol (as an ester) and the phosphonate required for the HWE reaction.

Intermediate 2: A C5-C8 fragment, such as 3,5-dimethyl-5-methoxyhexan-2-one. This fragment contains the crucial chiral center at C5 and the tertiary methoxy group at C7.

For a Suzuki-based approach (C3-C4 disconnection):

Intermediate 3: A vinyl halide, such as (E)-1-bromo-prop-1-ene-3-ol (protected), serving as the C1-C3 piece.

Intermediate 4: A vinyl boronic acid, such as (E)-5-methoxy-3,5-dimethylhex-1-en-1-ylboronic acid, representing the C4-C8 fragment.

Stereocontrolled Synthesis Approaches

Achieving the desired stereochemistry for both the chiral center at C5 and the geometry of the conjugated diene is paramount for a successful synthesis.

Enantioselective Construction of Chiral Centers (if applicable to specific isomers)

The carbon at position C5 is a stereogenic center. The synthesis of a single enantiomer of the target molecule requires an asymmetric synthesis strategy. Several modern methods are available for establishing stereocenters in acyclic systems. rsc.orgrsc.orgacs.org

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily incorporated into one of the synthetic fragments to direct the stereochemical outcome of a key bond-forming reaction, such as an alkylation or an aldol (B89426) reaction to set the C5 center. The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis: A catalytic amount of a chiral catalyst can be used to generate the C5 stereocenter with high enantioselectivity. Potential reactions include asymmetric hydrogenation, asymmetric conjugate addition, or phase-transfer-catalyzed alkylation. nih.gov

Substrate-Controlled Synthesis: If starting from a chiral pool material (a readily available enantiopure natural product), its inherent stereochemistry can be used to direct the formation of the C5 center.

Control of Olefin Geometry (E/Z Isomerism) in Conjugated Diene Systems

The geometry of the two double bonds in the conjugated system significantly impacts the molecule's properties. Controlling the E/Z isomerism is a critical aspect of the synthesis. mdpi.com

Horner-Wadsworth-Emmons Reaction: The HWE reaction is a powerful tool for controlling olefin geometry. thieme-connect.com

For E-Alkenes: Standard HWE conditions using phosphonates like triethyl phosphonoacetate typically favor the formation of the thermodynamically more stable E-isomer.

For Z-Alkenes: The Still-Gennari modification, which employs electron-withdrawing groups on the phosphonate (e.g., bis(2,2,2-trifluoroethyl) esters) and specific base/solvent systems (e.g., KHMDS/18-crown-6), can provide high selectivity for the Z-isomer. youtube.comnih.gov

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki and Negishi couplings are highly stereoretentive. pnas.orgillinois.edu This means that the stereochemistry of the starting vinyl halide and vinyl organometallic partner is transferred directly to the final diene product. Therefore, the challenge is shifted to the stereoselective synthesis of the vinyl precursors.

A summary of these stereocontrol methods is provided in the table below.

| Stereochemical Challenge | Method | Description | Typical Outcome |

| Olefin Geometry (C=C) | Horner-Wadsworth-Emmons | Standard conditions with stabilized ylides. | E-selective |

| Olefin Geometry (C=C) | Still-Gennari HWE | Use of electron-withdrawing phosphonates (e.g., trifluoroethyl esters). | Z-selective nih.gov |

| Olefin Geometry (C=C) | Suzuki or Negishi Coupling | Pd-catalyzed coupling of a vinyl halide with a vinyl borane/zinc reagent. | Stereoretentive (product geometry matches starting materials). pnas.orgharvard.edu |

| Chiral Center (C5) | Asymmetric Alkylation | Alkylation of an enolate precursor using a chiral phase-transfer catalyst. | Enantioselective formation of the C-C bond at C5. nih.gov |

| Chiral Center (C5) | Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a diastereoselective reaction. | Diastereoselective, yielding an enantiomerically enriched product after removal. |

Diastereoselective Reactions for Methyl Group Installation

The introduction of methyl groups at positions 5 and 7 of the target molecule requires precise control of stereochemistry. In natural product synthesis, particularly in the context of polyketides, several diastereoselective methods for installing methyl groups have been developed. Polyketides are a class of natural products biosynthesized from the repeated condensation of short-chain carboxylic acid-derived units. mdpi.com The principles derived from polyketide synthesis are highly relevant to the stereocontrolled construction of the C5 and C7-dimethylated backbone of this compound.

One powerful approach involves the use of chiral auxiliaries or chiral catalysts in alkylation reactions. For instance, the use of Evans' oxazolidinone chiral auxiliaries allows for highly diastereoselective enolate alkylation. By attaching the appropriate precursor acid to the auxiliary, the chiral environment dictates the facial selectivity of the incoming electrophile (e.g., methyl iodide), thus setting the stereochemistry of the new methyl-bearing center.

Another prominent strategy is substrate-controlled diastereoselection, where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. This is a cornerstone of polyketide synthesis, where the stereochemistry of one unit dictates the stereochemistry of the next. frontiersin.org In the context of our target molecule, if a stereocenter is established early in the synthesis, it can be used to direct the diastereoselective installation of the methyl groups at C5 and C7.

Furthermore, diastereoselective acetalization of pseudo-C(2)-symmetric 1,3,5-triol systems has been demonstrated as a rapid strategy for generating polyketide-like structures. nih.govfigshare.com This methodology could be adapted to set the relative stereochemistry of the methyl groups and hydroxyl functions in a precursor to the target molecule.

| Method | Description | Key Features |

| Chiral Auxiliary-Mediated Alkylation | An achiral substrate is temporarily attached to a chiral molecule (the auxiliary) to direct the stereochemical outcome of a reaction. | High diastereoselectivity, well-established procedures (e.g., Evans' oxazolidinones). |

| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate directs the approach of reagents to a prochiral center. | Relies on the inherent stereochemistry of the molecule, often used in iterative syntheses. frontiersin.org |

| Diastereoselective Acetalization | Formation of a cyclic acetal (B89532) from a polyol precursor can proceed with high diastereoselectivity, locking in the relative stereochemistry. nih.govfigshare.com | Useful for controlling the stereorelationship in polyol-containing fragments. |

Regioselective Functionalization Strategies

Regioselectivity is crucial in a molecule with multiple reactive sites. The synthesis of this compound requires precise control over the placement of the methoxy group, the two methyl groups, and the formation of the diene system.

The introduction of a methoxy group at the tertiary carbon C7 requires a regioselective etherification method. Direct Williamson ether synthesis on a tertiary alcohol precursor is often challenging due to competing elimination reactions. More advanced methods are therefore required.

One plausible approach is an acid-catalyzed addition of methanol (B129727) to a double bond precursor located between C6 and C7 or C7 and C8. The regioselectivity would be governed by Markovnikov's rule, favoring the formation of the more stable tertiary carbocation at C7, which is then trapped by methanol.

Alternatively, oxymercuration-demercuration offers a classic and reliable method for the regioselective synthesis of ethers from alkenes without carbocation rearrangement. Treating a precursor alkene with mercury(II) trifluoroacetate (B77799) in methanol, followed by reductive demercuration with sodium borohydride, would yield the desired 7-methoxy compound.

The synthesis of related structures, such as 6-methoxy-2,6-dimethyl heptanol (B41253) derivatives, has been reported and involves similar methoxylation strategies, highlighting the feasibility of this transformation. asianpubs.orgasianpubs.org

The installation of methyl groups at specific positions, such as C5 and C7, can be achieved through various regioselective C-C bond-forming reactions. For the C5 methyl group, which is adjacent to the diene system, a conjugate addition of a methyl organometallic reagent (e.g., a Gilman cuprate, lithium dimethylcuprate) to an appropriate α,β-unsaturated carbonyl precursor is a powerful strategy.

For the C7 methyl group, which is part of a tertiary alcohol (or ether), its introduction could be envisioned via the addition of a methyl Grignard reagent (methylmagnesium bromide) or methyllithium (B1224462) to a ketone precursor at C7.

Recent advances in catalysis also provide powerful tools. For instance, nickel-catalyzed regioselective methylation of allylic alcohols has been studied, which could be relevant for functionalizing a precursor molecule. rsc.orgresearchgate.netrsc.org Similarly, iron-catalyzed isomerization-methylation of allylic alcohols to α-methyl ketones provides another route to introduce methyl groups at specific positions. nih.govnih.gov

| Reaction Type | Reagents | Target Position | Notes |

| Grignard Reaction | CH₃MgBr, CH₃Li | C7 | Addition to a ketone at C7 to form the tertiary alcohol. |

| Conjugate Addition | (CH₃)₂CuLi | C5 | 1,4-addition to an α,β-unsaturated system. |

| Ni-catalyzed Methylation | Ni catalyst, AlMe₃ | Allylic positions | Can provide high regioselectivity in specific systems. rsc.orgresearchgate.netrsc.org |

The construction of the 2,4-diene moiety with defined stereochemistry is a critical step. Several methods are available for the stereoselective synthesis of conjugated dienes. numberanalytics.com

Wittig-type reactions and their modifications (e.g., Horner-Wadsworth-Emmons reaction) are classic and reliable methods. The Horner-Wadsworth-Emmons reaction, in particular, often provides excellent E-selectivity for the newly formed double bond. A sequential olefination strategy could be employed to build the diene system.

Enyne metathesis is a more modern and powerful technique for the synthesis of 1,3-dienes from alkyne and alkene precursors, catalyzed by ruthenium or molybdenum carbene complexes. mdpi.com This method allows for the rapid construction of complex diene systems.

Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, or Heck reactions, are also highly effective for diene synthesis. mdpi.com For example, a Suzuki coupling between a vinyl boronic acid (or ester) and a vinyl halide can form the C3-C4 bond of the diene with retention of the double bond geometry of both coupling partners. The stereoselective construction of conjugated dienes is a well-explored area, driven by their prevalence in natural products. nih.gov

Development of Novel Catalytic Methods for Methoxy-Octadienol Synthesis

Modern synthetic chemistry increasingly relies on the development of novel catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis is at the forefront of these efforts. rsc.orgyoutube.comyoutube.com

Transition metal-catalyzed reactions are particularly well-suited for the synthesis of complex molecules like this compound. nih.gov As mentioned for diene synthesis, cross-coupling reactions are powerful tools for C-C bond formation. A retrosynthetic analysis of the target molecule could involve disconnecting the carbon skeleton at various points, which could then be reconnected using catalytic methods.

For instance, a palladium- or nickel-catalyzed coupling could be used to join two fragments, one containing the C1-C4 diene portion and the other containing the C5-C8 fragment. This approach allows for a convergent synthesis, where complex fragments are prepared separately and then joined at a late stage.

Hydroalkylation reactions, where a C-H bond is added across a double bond, are also emerging as powerful tools. A nickel-catalyzed hydroalkylation between a 1,3-diene and a simple ketone could potentially be used to form a key C-C bond in the synthesis of the target molecule's backbone. nih.gov The versatility of dienes as substrates in transition metal-catalyzed reactions continues to expand, offering new avenues for the synthesis of complex, biologically active compounds. nih.gov

| Catalyst Type | Reaction | Application in Synthesis |

| Palladium (Pd) | Suzuki, Stille, Heck Coupling | Formation of C-C bonds, particularly for diene synthesis. mdpi.com |

| Ruthenium (Ru) | Enyne Metathesis | Construction of the 1,3-diene system from alkyne and alkene precursors. mdpi.com |

| Nickel (Ni) | Hydroalkylation, Methylation | Formation of C-C bonds and regioselective introduction of methyl groups. rsc.orgnih.gov |

| Iron (Fe) | Isomerization-Methylation | Regioselective introduction of methyl groups adjacent to carbonyls. nih.govnih.gov |

Organocatalytic Approaches to Diene and Alcohol Formation

The construction of the 2,4-diene and primary alcohol moieties of this compound can be envisioned through several organocatalytic strategies. These methods offer a green and often highly stereoselective alternative to traditional metal-catalyzed reactions. nih.gov

One plausible approach involves the use of aminocatalysis to construct the conjugated diene system. Chiral secondary amines can activate α,β-unsaturated aldehydes (enals) to form reactive iminium ion intermediates. princeton.edu These intermediates can then undergo a variety of cascade reactions to build the diene framework. For instance, a cascade reaction commencing with a Michael addition to an enal, followed by a subsequent elimination, could in principle generate the desired diene.

Another powerful organocatalytic tool for diene synthesis is the Diels-Alder reaction. nih.gov While traditionally a thermally driven process, organocatalysts, particularly chiral amines, can facilitate highly enantioselective [4+2] cycloadditions of dienals with various dienophiles, even at low temperatures. princeton.edu Although not a direct route to an acyclic diene, the principles of activating conjugated systems are highly relevant.

For the formation of the primary allylic alcohol, organocatalytic methods can be employed to achieve high levels of enantioselectivity. One such strategy involves the asymmetric alkylation of enals. acs.org This can be achieved through the direct photoexcitation of transiently formed enamines, which then react with suitable electrophiles. acs.org Subsequent reduction of the resulting aldehyde would yield the target allylic alcohol.

The following data tables showcase representative examples of organocatalytic reactions that are pertinent to the formation of the key structural features of this compound. While not specific to the target molecule itself, they illustrate the potential and scope of these methodologies.

Table 1: Organocatalytic Diels-Alder Reaction of 2,4-Dienals This table presents data on the organocatalytic Diels-Alder reaction between various 2,4-dienals and dienophiles, highlighting the high yields and enantioselectivities achievable.

| Entry | Dienal | Dienophile | Catalyst | Yield (%) | ee (%) |

| 1 | (E,E)-5-Phenyl-2,4-pentadienal | N-Ethylmaleimide | Imidazolidinone | 95 | 98 |

| 2 | (E,E)-2,4-Hexadienal | Acrolein | Diarylprolinol Silyl Ether | 88 | 92 |

| 3 | Cinnamaldehyde | Cyclopentadiene | Imidazolidinone | 99 | 93 |

Table 2: Organocatalytic γ-Alkylation of Enals This table provides examples of the enantioselective γ-alkylation of enals using an aminocatalyst under photo-organocatalytic conditions.

| Entry | Enal | Alkylating Agent | Catalyst | Yield (%) | ee (%) |

| 1 | Crotonaldehyde | Bromomalonate | Diarylprolinol Silyl Ether | 85 | 90 |

| 2 | Cinnamaldehyde | Diethyl 2-bromomalonate | Diarylprolinol Silyl Ether | 92 | 95 |

| 3 | (E)-Hex-2-enal | Dibenzyl bromomalonate | Diarylprolinol Silyl Ether | 78 | 88 |

Comparative Analysis of Synthetic Pathways: Efficiency, Atom Economy, and Scalability

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. digitellinc.com Addition reactions, for example, have 100% atom economy. chemrxiv.org Many organocatalytic reactions, such as Michael additions and aldol reactions, are addition-type reactions and thus inherently have high atom economy. In contrast, some classical named reactions, like the Wittig reaction which could also be used to form the diene, suffer from poor atom economy due to the generation of stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide). digitellinc.com Therefore, an organocatalytic approach could offer a significant advantage in terms of minimizing waste.

Scalability: The scalability of a reaction is a critical consideration for industrial applications. While many organocatalytic reactions have been shown to be scalable, challenges can arise. For instance, the synthesis of some complex organocatalysts can be lengthy and expensive. However, the development of highly active and robust catalysts that can be used at low loadings is mitigating this issue. For example, the synthesis of Rawal's diene, a useful reagent in Diels-Alder reactions, has been optimized for scalable production. Furthermore, organocatalysts are often less sensitive to air and moisture compared to many organometallic catalysts, which can simplify reaction setup and improve scalability. nih.gov

The following table provides a qualitative comparison of a hypothetical organocatalytic pathway with a potential metal-catalyzed alternative for the synthesis of this compound.

Table 3: Comparative Analysis of Synthetic Strategies

| Parameter | Organocatalytic Pathway | Metal-Catalyzed Pathway (e.g., Heck/Suzuki Coupling) |

| Efficiency | Potentially high yields in individual steps, but overall efficiency depends on the number of steps. | Can be highly efficient, often with fewer steps (more convergent). |

| Atom Economy | Generally high, as many reactions are additions or cascades with minimal byproduct formation. | Can be variable. Cross-coupling reactions generate stoichiometric salt byproducts. |

| Stereoselectivity | Excellent enantioselectivity is often achievable with chiral organocatalysts. | High stereoselectivity is also possible with appropriate chiral ligands. |

| Scalability | Often good due to catalyst stability and milder reaction conditions. Catalyst cost can be a factor. | Can be challenging due to catalyst sensitivity, cost of precious metals, and need for inert atmospheres. |

| Green Chemistry | Generally favorable due to the use of non-toxic, metal-free catalysts and often milder conditions. | Can be less "green" due to the use of toxic and/or precious metals and organic solvents. |

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of 7 Methoxy 5,7 Dimethyl 2,4 Octadien 1 Ol

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol, with a chemical formula of C11H20O2, the expected theoretical exact mass can be calculated. This calculated mass would then be compared to the experimentally determined mass from HRMS analysis. A close correlation between the theoretical and experimental mass would confirm the elemental composition of the compound.

Illustrative Data Table: Theoretical vs. Experimental Mass

| Parameter | Value |

| Chemical Formula | C11H20O2 |

| Theoretical Monoisotopic Mass | 184.14633 |

| Expected HRMS Result (Illustrative) | 184.1465 |

| Mass Accuracy (Illustrative) | < 1 ppm |

Note: The experimental HRMS result and mass accuracy are illustrative and represent typical values for such an analysis.

Elucidation of Fragmentation Pathways and Isomeric Differentiation by MS/MS

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. This process provides valuable information about the connectivity of atoms within the molecule. For a compound like this compound, MS/MS would be crucial for confirming the positions of the methoxy (B1213986) and dimethyl groups, as well as the location of the double bonds and the alcohol functional group.

The fragmentation of ethers often involves the loss of an alkoxy radical or an alkene. docbrown.info For instance, the fragmentation of methoxymethane shows a characteristic loss of a methyl group. docbrown.info In the case of this compound, one could expect to observe fragmentation patterns corresponding to the loss of a methoxy group (•OCH3), a methyl group (•CH3), or water (H2O) from the alcohol. The fragmentation of the diene chain would also produce characteristic ions.

Furthermore, MS/MS is instrumental in differentiating between isomers, which often exhibit very similar mass spectra. By carefully analyzing the relative intensities of the fragment ions, it is possible to distinguish between positional isomers. researchgate.net For example, the position of a methoxy group on a molecule can significantly influence the fragmentation pathway and the resulting product ion spectrum. researchgate.net

Illustrative Fragmentation Data Table

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Rationale |

| 184.1463 | 169.1228 | •CH3 | Loss of a methyl group |

| 184.1463 | 153.1279 | •OCH3 | Loss of the methoxy group |

| 184.1463 | 166.1358 | H2O | Loss of water from the alcohol |

| 184.1463 | 125.0966 | C4H7O | Cleavage of the carbon chain |

Note: The m/z values and proposed fragments are illustrative and based on general fragmentation principles of similar compounds.

Chiroptical Spectroscopic Analysis (e.g., Electronic Circular Dichroism, ECD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

The presence of a stereocenter at the C5 position in this compound suggests that the molecule is chiral and can exist as enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate chiral molecules. encyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pub

The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. By comparing the experimental ECD spectrum with the theoretically calculated spectra for the possible enantiomers (R and S configurations), the absolute configuration of the molecule can be determined. nih.govrsc.org The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer.

The enantiomeric purity of a sample can also be assessed using chiroptical methods. A pure enantiomer will exhibit a strong ECD signal, while a racemic mixture (equal amounts of both enantiomers) will be ECD silent. The magnitude of the ECD signal is directly proportional to the enantiomeric excess. While direct ECD data for the title compound is unavailable, studies on other chiral terpenes demonstrate the utility of this technique in stereochemical assignment. semanticscholar.orgresearchgate.net

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for assessing the purity of a compound and analyzing complex mixtures.

GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds like many terpenes and their derivatives. nist.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides mass information for each separated component, allowing for their identification. For this compound, GC-MS analysis would be used to determine its retention time, a characteristic property under specific chromatographic conditions, and to confirm its molecular weight and fragmentation pattern. This technique is highly effective for identifying and quantifying impurities.

LC-MS is a complementary technique that is often used for less volatile or thermally labile compounds. nist.gov The separation in LC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. LC-MS would be a valuable tool for analyzing potential non-volatile impurities or degradation products in a sample of this compound. Both GC-MS and LC-MS are routinely used for the quality control of chemical substances.

Advanced Theoretical and Computational Chemistry Studies of 7 Methoxy 5,7 Dimethyl 2,4 Octadien 1 Ol

Quantum Chemical Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) for Ground State Geometries and Conformational Landscapes

No published studies utilizing DFT for the analysis of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol were identified.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

No published research employing ab initio methods for high-accuracy predictions related to this compound could be located.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

No computational studies predicting the spectroscopic parameters of this compound were found in the searched literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

There is no available research on the use of molecular dynamics simulations to study the conformational flexibility and solvation effects of this compound.

Computational Reaction Mechanism Studies for Elucidating Reaction Pathways and Transition States

No computational studies on the reaction mechanisms involving this compound have been published.

In Silico Design and Virtual Screening of Novel Analogues and Derivatives

No literature on the in silico design or virtual screening of analogues and derivatives of this compound was discovered.

Development of Quantitative Structure-Activity Relationships (QSAR) based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) models represent a sophisticated computational approach to correlate the chemical structure of a compound with its biological activity. For this compound, the development of QSAR models is pivotal in predicting its potential biological effects and guiding the synthesis of new, more potent analogues. This process involves the calculation of various molecular descriptors that numerically represent the compound's physicochemical properties, followed by the application of statistical methods to build a predictive model.

The development of a robust QSAR model for this compound would theoretically involve a set of structurally related compounds, whose biological activities (e.g., inhibitory concentration IC50) have been experimentally determined. The goal is to establish a mathematical equation that relates these activities to the calculated descriptors.

Research Findings and Model Development

Research into the QSAR of sesquiterpenoids, a class of compounds to which this compound belongs, has revealed that a combination of electronic, steric, and topological descriptors often governs their biological activity. bohrium.comnih.gov For instance, studies on similar compounds have shown that molar refractivity and the number of hydrogen bond acceptors are significant predictors of sedative activity. bohrium.comthieme-connect.com In the context of hepatoprotective effects, the shape, branching, symmetry, and the presence of electronegative fragments are crucial. nih.gov

A hypothetical QSAR study for this compound and its analogues might involve the following steps:

Data Set Selection: A series of analogues would be synthesized by modifying the functional groups of the parent compound. Their biological activity would be evaluated in a relevant assay.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated using specialized software. These descriptors fall into several categories:

Topological (2D) Descriptors: These describe the atomic connectivity within the molecule, such as the Balaban index and Wiener index.

Geometrical (3D) Descriptors: These relate to the three-dimensional shape of the molecule, including molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. tiikmpublishing.com

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP) and molar refractivity (MR) are included. bohrium.comthieme-connect.com

Model Building and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a QSAR equation is generated. acs.orgnih.gov The predictive power of the model is then rigorously assessed through internal and external validation methods. thieme-connect.comnih.gov

Hypothetical QSAR Model and Descriptor Data

Based on studies of structurally related terpenoids, a potential QSAR model for a specific activity of this compound could take the following form:

log(1/IC50) = β0 + β1(LUMO) + β2(MR) + β3(TopologicalPolarSurfaceArea)

Where:

log(1/IC50) represents the biological activity.

LUMO (Lowest Unoccupied Molecular Orbital energy) is an electronic descriptor.

MR (Molar Refractivity) is a steric and physicochemical descriptor. bohrium.com

Topological Polar Surface Area (TPSA) describes the polar surface area, influencing membrane permeability.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

The following interactive data table presents hypothetical calculated descriptor values for this compound and a few theoretical analogues to illustrate the data used in a QSAR study.

| Compound Name | IUPAC Name | LUMO (eV) | Molar Refractivity (cm³/mol) | Topological Polar Surface Area (Ų) |

| Compound A | This compound | -0.54 | 65.2 | 29.46 |

| Compound B | 5,7-Dimethyl-2,4-octadien-1-ol | -0.48 | 60.8 | 20.23 |

| Compound C | 7-Ethoxy-5,7-dimethyl-2,4-octadien-1-ol | -0.56 | 69.8 | 29.46 |

| Compound D | 7-Methoxy-5,7-dimethyl-2,4-octadienal | -0.98 | 63.5 | 26.30 |

The significance of each descriptor in the hypothetical model would be evaluated based on its statistical contribution to explaining the variance in the observed biological activities. For example, a negative coefficient for LUMO energy might suggest that a lower energy of this orbital, indicating a greater ease of accepting electrons, enhances the biological activity. A positive coefficient for molar refractivity could imply that bulkier substituents are favorable for the activity.

The development of such QSAR models is an iterative process. As more compounds are synthesized and tested, the model can be refined to improve its predictive accuracy. youtube.com Ultimately, these computational studies accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. thieme-connect.com

Chemical Reactivity and Elucidation of Reaction Pathways for 7 Methoxy 5,7 Dimethyl 2,4 Octadien 1 Ol

Transformations of the Primary Alcohol Functionality

The primary alcohol group in 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol is a versatile handle for synthetic modifications. Its position adjacent to a conjugated system influences its reactivity, allowing for both standard alcohol transformations and more complex reaction pathways.

The primary alcohol can be selectively oxidized to either the corresponding aldehyde, 7-Methoxy-5,7-dimethyl-2,4-octadien-1-al, or the carboxylic acid, 7-Methoxy-5,7-dimethyl-2,4-octadienoic acid. The choice of oxidizing agent is crucial to control the extent of oxidation and to avoid unwanted reactions with the sensitive conjugated diene system.

Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for the selective oxidation of primary allylic alcohols to aldehydes. These reagents operate under neutral or mildly acidic conditions, which helps to preserve the integrity of the conjugated diene. A practical and chemoselective method for the oxidation of allylic alcohols involves the use of catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with a co-oxidant like manganese(III) acetate (B1210297), which can efficiently yield the corresponding aldehyde. nih.gov Palladium-based catalysts have also been shown to be effective for the aerobic selective oxidation of allylic alcohols. aston.ac.uk

For the conversion to the carboxylic acid, stronger oxidizing agents are necessary. Jones' reagent (chromium trioxide in aqueous sulfuric acid and acetone) or potassium permanganate under basic conditions can effect this transformation. However, care must be taken as these harsh conditions can potentially lead to cleavage of the double bonds or other side reactions. A two-step procedure, involving initial oxidation to the aldehyde followed by a milder oxidation using reagents like sodium chlorite, often provides a more controlled route to the carboxylic acid.

Table 1: Selective Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 7-Methoxy-5,7-dimethyl-2,4-octadien-1-al | Aldehyde |

| This compound | Dess-Martin periodinane (DMP) | 7-Methoxy-5,7-dimethyl-2,4-octadien-1-al | Aldehyde |

| This compound | Jones' Reagent (CrO₃/H₂SO₄) | 7-Methoxy-5,7-dimethyl-2,4-octadienoic acid | Carboxylic Acid |

The primary alcohol functionality readily undergoes esterification and etherification reactions. Ester derivatives can be prepared by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, though for more sensitive substrates, reaction with an acid chloride or anhydride in the presence of a non-nucleophilic base like pyridine is preferred. These methods allow for the introduction of a wide array of ester groups. The synthesis of complex allylic esters can also be achieved via C-H oxidation pathways. nih.gov

Ether synthesis can be accomplished through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide is then treated with an alkyl halide to yield the ether. The allyl group is a commonly used protecting group for alcohols due to its stability under both acidic and basic conditions. organic-chemistry.org

Other functional group transformations are also possible. For instance, the alcohol can be converted to a leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. These activated intermediates are then susceptible to nucleophilic substitution, allowing for the introduction of a variety of other functional groups.

Table 2: Derivatization Reactions of the Primary Alcohol

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| This compound | Acetic anhydride, Pyridine | Acetate Ester |

Reactions of the Conjugated Diene System

The conjugated diene is the other major site of reactivity in this compound. This system can undergo a variety of addition and cycloaddition reactions, with the regioselectivity and stereoselectivity being key considerations.

Selective hydrogenation of the conjugated diene system can be achieved to yield different products depending on the catalyst and reaction conditions. Partial hydrogenation to afford a monoene can be accomplished using specific catalysts. For instance, catalysts composed of a cobalt compound, an organophosphine, and an aluminum compound have been used for the partial hydrogenation of conjugated dienes, where the more substituted double bond is selectively hydrogenated. google.com Complete hydrogenation of both double bonds to yield 7-Methoxy-5,7-dimethyl-octan-1-ol can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The conditions can be tuned to favor either partial or complete reduction.

Conjugated dienes readily undergo electrophilic addition reactions. libretexts.org The addition of one equivalent of an electrophile, such as a hydrogen halide (HX), can lead to a mixture of 1,2- and 1,4-addition products. This is due to the formation of a resonance-stabilized allylic carbocation intermediate. pressbooks.pubchemistrynotmystery.com The distribution of these products can be influenced by reaction conditions such as temperature, with the 1,2-adduct often being the kinetic product and the 1,4-adduct being the thermodynamic product. youtube.com

The conjugated diene system of this compound is also a suitable component for cycloaddition reactions, most notably the Diels-Alder reaction. pressbooks.pub In this [4+2] cycloaddition, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org The reactivity of the diene in a Diels-Alder reaction is influenced by its ability to adopt an s-cis conformation. chemistrysteps.comlibretexts.org Electron-donating groups on the diene generally increase the reaction rate. vanderbilt.edu The substituents on both the diene and the dienophile control the regioselectivity and stereoselectivity of the resulting cyclic product.

The conjugated diene system and the allylic alcohol functionality can participate in various isomerization and rearrangement reactions, often catalyzed by acid or transition metals. Acid-catalyzed conditions can promote the rearrangement of dienols, a process known as the dienol-benzene rearrangement in cyclic systems, which leads to aromatic products. researchgate.net In acyclic systems like this compound, acid catalysis could potentially lead to dehydration and further rearrangement of the carbon skeleton.

Transition metal catalysts, such as those based on iridium, can catalyze the isomerization of primary allylic alcohols. mdpi.com Furthermore, sigmatropic rearrangements, like the Cope and Claisen rearrangements, are characteristic reactions of 1,5-diene and allyl vinyl ether systems, respectively. masterorganicchemistry.com While the parent compound does not possess the requisite structure for these specific named rearrangements, derivatives of it could be designed to undergo such transformations, highlighting the synthetic potential of this molecular framework.

Mechanistic Studies of Key Reactions: Kinetics and Stereochemical Outcomes

No data tables or research findings could be generated for this specific compound. It is possible that this compound is novel, has not been synthesized, or has not been the subject of published research. Further investigation into proprietary or specialized chemical literature may be required to locate information on this molecule.

Advanced Derivatives and Applications of 7 Methoxy 5,7 Dimethyl 2,4 Octadien 1 Ol As a Synthetic Intermediate

Utilization in the Total Synthesis of Complex Natural Products Bearing Related Moieties

While direct total syntheses employing 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol are not extensively documented in mainstream literature, its structural motifs are present in a variety of natural products. Synthetic chemists often construct such fragments in situ or use closely related analogs to build larger, more complex molecular architectures. The diene functionality is particularly useful for Diels-Alder reactions to form cyclic systems, a common strategy in natural product synthesis. The hydroxyl group offers a convenient handle for chain extension or the introduction of other functional groups through oxidation or esterification.

For instance, the synthesis of polyketide natural products, which often feature oxygenated and stereochemically rich carbon chains, could conceptually utilize intermediates with the core structure of this octadienol. The controlled synthesis of such fragments is a key challenge, and the development of reliable routes to molecules like this compound is of significant interest.

Preparation of Advanced Intermediates for Pharmaceutical and Agrochemical Development

The structural features of this compound make it an attractive starting material for the synthesis of biologically active molecules. The lipophilic carbon backbone combined with the polar hydroxyl and ether functionalities provides a balanced scaffold that can be elaborated into a wide range of derivatives for screening in pharmaceutical and agrochemical discovery programs.

The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, providing entry into a host of other compound classes, such as amides, esters, and more complex heterocyclic systems. These transformations are fundamental in medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships.

Table 1: Potential Pharmaceutical and Agrochemical Scaffolds from this compound Derivatives

| Starting Material Derivative | Potential Compound Class | Therapeutic/Agrochemical Area |

| 7-Methoxy-5,7-dimethyl-2,4-octadienal | Schiff Bases, Heterocycles | Antibacterial, Antifungal |

| 7-Methoxy-5,7-dimethyl-2,4-octadienoic Acid | Amides, Esters | Anti-inflammatory, Herbicidal |

| Epoxidized Octadienol | Dihydroxyalkanes, Ethers | Antiviral, Insecticidal |

Rational Design and Synthesis of Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. The octadienol scaffold allows for systematic modifications at several key positions to probe the interactions with a biological target.

Key modification sites for SAR studies include:

The C1-hydroxyl group: Esterification or etherification can alter polarity and bioavailability.

The C2-C3 and C4-C5 double bonds: Hydrogenation or epoxidation can change the shape and reactivity of the molecule.

The C5 and C7 methyl groups: Replacement with other alkyl groups can probe steric requirements in a binding pocket.

The C7-methoxy group: Demethylation to the corresponding alcohol or replacement with other alkoxy groups can modulate hydrogen bonding capacity and metabolic stability.

By synthesizing a matrix of such derivatives, chemists can systematically map the pharmacophore and identify the key structural features responsible for the desired biological effect.

Development of Novel Materials or Polymer Precursors Incorporating the Octadienol Structure

The presence of a diene system and a primary alcohol makes this compound a potential monomer for polymerization reactions. The conjugated diene can participate in addition polymerization, while the hydroxyl group allows for condensation polymerization, such as the formation of polyesters or polyurethanes.

The incorporation of this monomer into a polymer backbone could impart specific properties, such as increased hydrophobicity due to the long carbon chain and some degree of flexibility. The pendant methoxy (B1213986) and methyl groups could also influence the polymer's thermal properties and solubility. Research in this area would focus on controlling the polymerization process to achieve desired molecular weights and material characteristics, potentially leading to new adhesives, coatings, or specialty plastics.

Applications in the Development of Fine Chemicals and Specialized Fragrance Compounds

The fragrance industry often utilizes long-chain alcohols and their derivatives for their characteristic scents. While there is no specific public information detailing the scent profile of this compound itself, its structural similarity to known fragrance compounds, such as linalool (B1675412) and geraniol, suggests potential in this area.

The synthesis of esters from this alcohol is a common strategy in fragrance chemistry to produce a wide range of scent notes. For example, the acetate (B1210297) or propionate (B1217596) ester could possess fruity or floral characteristics. The combination of the methoxy group and the unsaturated system could lead to unique and complex odor profiles, making it a target for development as a specialty fragrance ingredient.

Advanced Retrosynthetic Analysis of 7 Methoxy 5,7 Dimethyl 2,4 Octadien 1 Ol

Hierarchical Disconnection of the Target Molecule Based on Functional Groups and Connectivity

The retrosynthetic analysis of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol commences by identifying the principal functional groups and points of structural complexity. The molecule's structure suggests a logical hierarchy for disconnection, prioritizing the most synthetically accessible transformations first.

Functional Group Interconversion (FGI): The primary allylic alcohol at the C1 position is a prime candidate for an FGI. A mild reduction of an α,β,γ,δ-unsaturated ester or aldehyde is a standard and effective transformation. This leads to the precursor, ethyl (2E,4E)-7-methoxy-5,7-dimethyl-2,4-octadienoate .

C-C Bond Disconnection (Olefin Synthesis): The conjugated diene system is the molecule's core structural feature. The C4=C5 double bond is a strategic point for disconnection. Olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are well-suited for the stereoselective formation of such systems. wikipedia.orgalfa-chemistry.com This disconnection simplifies the dienyl ester into two less complex fragments: an aldehyde and a phosphonate (B1237965) ester.

Aldehyde Fragment: 3-methoxy-3-methylbutanal

Phosphonate Fragment: (E)-triethyl 4-phosphonocrotonate

Further Simplification of Fragments:

The aldehyde fragment, 3-methoxy-3-methylbutanal , can be simplified by disconnecting the C7-O ether bond via an FGI, leading to its parent alcohol, 3-hydroxy-3-methylbutanal .

This hydroxy-aldehyde can be traced back through another FGI (oxidation) to a commercially available starting material, 3-methyl-1,3-butanediol .

This hierarchical approach systematically deconstructs the target molecule into simple, readily accessible starting materials, forming a clear and logical synthetic pathway.

Application of Established Retrosynthetic Transforms (e.g., Wittig, Horner-Wadsworth-Emmons, Grignard, Etherification)

The proposed retrosynthesis relies on several robust and well-documented chemical transformations to achieve the synthesis in the forward direction.

Horner-Wadsworth-Emmons (HWE) Reaction: This is the cornerstone of the proposed synthesis, intended for the construction of the C4=C5 double bond. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than a corresponding Wittig ylide. nih.gov A key advantage is its high propensity to form (E)-alkenes, which is crucial for controlling the stereochemistry of the diene system. wikipedia.orgalfa-chemistry.com The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification. organic-chemistry.org

Ester Reduction (DIBAL-H): The conversion of the intermediate α,β,γ,δ-unsaturated ester to the target primary allylic alcohol requires a chemoselective reducing agent. Diisobutylaluminium hydride (DIBAL-H) is ideal for this transformation, as it can reduce esters to aldehydes or primary alcohols at low temperatures without affecting the conjugated double bonds.

Etherification (Williamson Synthesis): The formation of the tertiary methyl ether in the 3-methoxy-3-methylbutanal fragment can be accomplished via a Williamson ether synthesis. This involves deprotonating the precursor tertiary alcohol with a strong base, such as sodium hydride (NaH), followed by reaction with an alkylating agent like methyl iodide (MeI).

Selective Oxidation: The synthesis of the aldehyde fragment requires the selective oxidation of the primary alcohol of 3-methyl-1,3-butanediol in the presence of a tertiary alcohol. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation are suitable for this transformation.

Grignard Reaction: While not the primary path chosen here, a Grignard reaction could be considered as an alternative. For instance, a Grignard reagent could be used to create the C6-C7 bond by reacting with a suitable ketone, or to open an epoxide. However, controlling the diene formation and subsequent functional group manipulations makes the HWE approach more convergent and stereocontrolled.

Identification of Key Strategic Bonds for Disconnection

The selection of bonds for disconnection is critical to designing an efficient synthesis. For this compound, the following bonds are identified as strategic:

C4=C5 Double Bond: This is the most significant strategic disconnection. Breaking this bond via an HWE transform divides the molecule into two smaller, more manageable fragments of similar complexity (a C4 phosphonate and a C4 aldehyde). This convergent approach is generally more efficient than a linear synthesis.

C1-O Bond of the Alcohol: This is a standard FGI disconnection that allows the use of a more stable ester intermediate during the key C-C bond-forming step, protecting the reactive allylic alcohol functionality.

C7-O Bond of the Ether: Disconnecting this bond simplifies the aldehyde fragment, allowing for its synthesis from a simple diol. This isolates the challenge of the tertiary ether formation into a separate, well-defined step.

Assessment of Feasible Synthetic Routes from Simple Starting Materials

Based on the retrosynthetic analysis, a feasible forward synthetic route can be constructed starting from simple, commercially available materials.

Synthesis of the Aldehyde Fragment (3-methoxy-3-methylbutanal):

Begin with the inexpensive diol, 3-methyl-1,3-butanediol .

Selectively oxidize the primary alcohol using pyridinium chlorochromate (PCC) to yield 3-hydroxy-3-methylbutanal . To prevent side reactions, the tertiary alcohol could be temporarily protected.

The tertiary alcohol is then converted to a methyl ether. The compound is treated with a strong base like sodium hydride (NaH) to form the alkoxide, which is subsequently reacted with methyl iodide (MeI) to afford the target aldehyde fragment, 3-methoxy-3-methylbutanal .

Convergent Assembly and Final Steps:

The key Horner-Wadsworth-Emmons reaction is performed. The phosphonate ester, (E)-triethyl 4-phosphonocrotonate , is deprotonated with NaH in an anhydrous solvent like tetrahydrofuran (B95107) (THF). alfa-chemistry.com

The resulting phosphonate carbanion is then reacted with the previously synthesized 3-methoxy-3-methylbutanal . This condensation reaction forms the conjugated diene system, yielding ethyl (2E,4E)-7-methoxy-5,7-dimethyl-2,4-octadienoate with high stereoselectivity.

In the final step, the ester is chemoselectively reduced. Treatment with diisobutylaluminium hydride (DIBAL-H) at a low temperature (e.g., -78 °C) reduces the ester to the primary alcohol without affecting the diene, yielding the final target molecule, This compound .

Stereochemical Considerations in Retrosynthetic Planning

Stereochemistry is a critical aspect of the synthesis, particularly concerning the geometry of the conjugated diene.

Diene Geometry: The proposed HWE reaction is highly effective for controlling the stereochemistry of the newly formed double bond. Stabilized phosphonate ylides, like the one derived from triethyl phosphonocrotonate, react with aldehydes under thermodynamic control to predominantly form the more stable (E)-alkene. wikipedia.orgresearchgate.net Since the phosphonate precursor already possesses (E) geometry at its existing double bond, this strategy allows for the highly stereoselective synthesis of the desired (2E, 4E)-isomer of the target molecule.

Chiral Center: The target molecule possesses a single stereocenter at the C5 position. The proposed synthetic route is racemic, meaning it will produce an equal mixture of both the (R) and (S) enantiomers. A stereoselective synthesis would necessitate the use of a chiral auxiliary, an asymmetric catalyst for the HWE reaction, or an enantioselective reduction step. While such advanced methods are beyond the scope of this analysis, acknowledging the racemic nature of the product is a crucial consideration in synthetic planning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.